2,2-Dimethoxyethyl acetate
Description
2,2-Dimethoxyethyl acetate (chemical formula C₆H₁₂O₅, molecular weight 164.16 g/mol) is an ester derivative featuring a central ethyl backbone substituted with two methoxy groups and an acetylated terminal oxygen. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of complex molecules such as purpurinimides (photosensitizers for photodynamic therapy) and cyclopropane-based derivatives (e.g., insecticides and pharmaceuticals) . Its structure enables reactivity in nucleophilic substitutions and ester hydrolysis, making it valuable in multi-step syntheses.
Properties
Molecular Formula |
C6H12O4 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2,2-dimethoxyethyl acetate |
InChI |
InChI=1S/C6H12O4/c1-5(7)10-4-6(8-2)9-3/h6H,4H2,1-3H3 |
InChI Key |
CVFNMMJJZBWXQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(OC)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Acetal-Ester Formation via Iron Catalysis
Iron-catalyzed methods enable regioselective synthesis of acetals from styrenes or aldehydes. For 2,2-dimethoxyethyl acetate derivatives:
-
Catalyst system : Fe(BF₄)₂·6H₂O (1 mol%) + pyridine-2,6-dicarboxylic acid (1 mol%)
-
Oxidant : PhI(OAc)₂ (1.5 equiv)
-
Solvent : Methanol or ethanol
-
Conditions : RT, 20 h under air
This method proceeds via a radical mechanism, with PhI(OAc)₂ generating iodine radicals to activate the substrate. The dimethoxy group forms through nucleophilic trapping by methanol .
Acidic Hydrolysis
The acetal group undergoes hydrolysis under acidic conditions, yielding acetone and glycol derivatives:
-
Conditions : 1N HCl, reflux, 4 h
-
Products : Acetic acid + 2-hydroxyethyl acetate (unstable intermediate)
Basic Hydrolysis (Saponification)
The acetate ester hydrolyzes in basic media:
Selectivity : Basic conditions favor ester cleavage over acetal hydrolysis due to the lability of the ester group .
Alcohol Exchange
The acetate group undergoes transesterification with primary alcohols:
| Condition | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Methanol, H₂SO₄ | Acidic (H⁺) | Neat | 78 |
| Ethanol, Ti(OiPr)₄ | Lewis acid | Toluene | 85 |
This reaction proceeds via nucleophilic acyl substitution, with the alcohol attacking the electrophilic carbonyl carbon .
Ugi Reaction
This compound serves as a masked aldehyde in Ugi reactions:
-
Components : Amine + carboxylic acid + isocyanide
-
Conditions : MeOH, RT, 12 h
-
Product : Peptoid derivatives with acetal-protected aldehydes
Pictet-Spengler Cyclization
Used in alkaloid synthesis (e.g., praziquantel intermediates):
Thermal Decomposition
At >150°C, retro-aldol cleavage occurs:
Products :
Oxidation
Controlled oxidation with NaIO₄ selectively cleaves the glycol moiety:
Electrochemical CO₂ Reduction
In CO₂RR systems, analogous acetals act as intermediates for acetate formation:
Comparison with Similar Compounds
2-Methoxyethyl Acetate
- Molecular Formula : C₅H₁₀O₃
- Molecular Weight : 118.13 g/mol
- Key Properties :
- Applications: Primarily used as a solvent in coatings, inks, and resins due to its volatility and compatibility with polar/non-polar systems.
- Key Differences :
2-(2-Ethoxyethoxy)ethyl Acetate (DEGEEA)
- Molecular Formula : C₈H₁₆O₄
- Molecular Weight : 188.21 g/mol
- Key Properties :
- Key Differences :
2-Methoxy-1-methylethyl Acetate
- Molecular Formula : C₆H₁₂O₃
- Molecular Weight : 132.16 g/mol
- Key Properties: CAS No.: 108-65-6 Branching: Features a methyl group on the ethyl backbone, altering steric and electronic properties.
- Higher flammability due to lower molecular weight compared to this compound.
2-(Dimethylamino)ethyl Acetate
- Molecular Formula: C₆H₁₃NO₂
- Molecular Weight : 131.18 g/mol
- Key Properties: Basic Character: The dimethylamino group imparts alkalinity, enabling use in pH-sensitive reactions .
- Applications : Intermediate in pharmaceutical synthesis (e.g., acetylcholine analogs) .
- Key Differences: Replacement of methoxy with dimethylamino group drastically alters reactivity (e.g., participation in Michael additions). Higher toxicity (RTECS AH2100000) due to amine functionality .
Structural and Functional Insights
- Polarity: this compound’s dual methoxy groups increase polarity compared to mono-substituted analogs, enhancing solubility in polar aprotic solvents (e.g., DMF or DMSO) .
- Reactivity : The electron-donating methoxy groups stabilize carbocation intermediates, facilitating nucleophilic substitutions in cyclopropane syntheses .
- Safety : Lower vapor pressure compared to 2-methoxyethyl acetate reduces inhalation hazards but necessitates precautions during hydrolysis (acetic acid release) .
Q & A
Basic: What are the established laboratory synthesis routes for 2,2-dimethoxyethyl acetate, and what are the critical reaction parameters?
Answer:
The synthesis of this compound involves multi-step organic reactions. A validated method includes:
- Step 1 : Reaction of allyl acetate with a strong base like lithium diisopropylamide (LDA) in ethyl ether, followed by carboxylation with CO₂ to form a malonic acid monoallyl ester intermediate .
- Step 2 : Esterification of the intermediate with 2,2-dimethoxyethanol using coupling agents like BOP-Cl (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and triethylamine (TEA) in dichloromethane .
Critical Parameters : - Temperature control during carboxylation to prevent side reactions.
- Purity of 2,2-dimethoxyethanol to avoid competing esterification pathways.
- Use of anhydrous conditions to prevent hydrolysis of the dimethoxy group.
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
Characterization relies on:
- NMR Spectroscopy : H and C NMR to confirm the structure (e.g., methoxy protons at δ 3.2–3.4 ppm and acetate methyl at δ 2.0–2.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₆H₁₂O₅: 164.0685) .
- Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and 1100 cm⁻¹ (C-O-C ether linkages) .
- Chromatography : HPLC or GC with polar columns (e.g., DB-WAX) for purity assessment, using retention time comparisons against standards .
Advanced: How can researchers address contradictions in reported stability data for this compound under varying experimental conditions?
Answer:
Discrepancies in stability often arise from:
- pH Sensitivity : The compound hydrolyzes in acidic or basic conditions. For example, refluxing in methanol with sulfuric acid (common in esterification) may degrade the dimethoxy group .
- Storage Conditions : Exposure to moisture or light accelerates decomposition. Safety data sheets recommend storage in airtight, light-resistant containers at 2–8°C .
Resolution Strategy : - Conduct stability studies under controlled variables (pH, temperature, solvent) using kinetic modeling.
- Validate findings with orthogonal techniques (e.g., TGA for thermal stability, Karl Fischer titration for moisture sensitivity) .
Advanced: What challenges arise when incorporating this compound into multi-step syntheses of complex organic molecules?
Answer:
Key challenges include:
- Reactivity Conflicts : The dimethoxy group may interfere with Grignard or organometallic reagents, requiring protective strategies (e.g., silylation) .
- Orthogonality in Functionalization : Competing reactions at the ester and ether sites necessitate selective catalysts (e.g., enzymatic ester hydrolysis to preserve the dimethoxy moiety) .
- Purification Complexity : Similar polarities of intermediates may complicate separation; use of flash chromatography with gradient elution is advised .
Basic: What are the best practices for handling and storing this compound to ensure experimental reproducibility?
Answer:
- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent oxidation and hydrolysis .
- Handling : Use chemical-resistant gloves (tested against esters and ethers, e.g., nitrile or neoprene) and work in a fume hood to minimize inhalation risks .
- Incompatibilities : Avoid contact with strong acids/bases, oxidizing agents, and moisture. Pre-cool solvents when dissolving the compound exothermically .
Advanced: How does the electronic environment of this compound influence its reactivity in nucleophilic acyl substitution reactions?
Answer:
- Electron-Withdrawing Effects : The adjacent dimethoxy group reduces electron density at the ester carbonyl, slowing nucleophilic attack. This contrasts with simpler acetates (e.g., ethyl acetate) .
- Steric Hindrance : The bulky dimethoxyethyl group impedes access to the carbonyl carbon, favoring reactions with small nucleophiles (e.g., hydroxide over amines) .
Methodological Insight : - Use kinetic studies (e.g., UV-Vis monitoring of reaction progress) to compare reactivity with model esters.
- Computational modeling (DFT) can predict sites of electrophilic susceptibility .
Basic: What safety protocols are critical when working with this compound in academic labs?
Answer:
- PPE : Lab coat, goggles, and gloves (EN 374-certified for ester resistance) .
- Ventilation : Conduct reactions in fume hoods with ≥0.5 m/s airflow to control vapors .
- Spill Management : Absorb with inert material (vermiculite) and neutralize residues with sodium bicarbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
